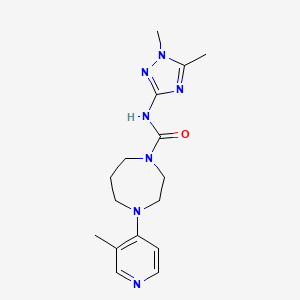![molecular formula C19H15BrN2O3S B4340600 ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4340600.png)
ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE
概要
説明
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is a complex organic compound that features a bromophenyl group, a pyridinylcarbonyl group, and a thiophenecarboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the introduction of the pyridinylcarbonyl group through an amide bond formation. The thiophenecarboxylate ester can be introduced via esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process. Additionally, purification methods like recrystallization and chromatography would be essential to obtain the desired product.
化学反応の分析
Types of Reactions
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could produce a wide range of functionalized derivatives.
科学的研究の応用
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
作用機序
The mechanism of action of ETHYL 4-(3-BROMOPHENYL)-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The bromophenyl and pyridinylcarbonyl groups may interact with enzymes or receptors, modulating their activity. The thiophenecarboxylate ester could also play a role in the compound’s overall bioactivity. Detailed studies on the molecular pathways involved would provide further insights into its mechanism of action.
類似化合物との比較
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the pyridinylcarbonyl and thiophenecarboxylate groups.
4-(3-bromophenyl)-3-ethyl-1-methyl-1,6,7,8-tetrahydropyrazolo[3,4-e][1,4]diazepine hydrochloride: Contains a bromophenyl group but has a different core structure.
Uniqueness
Ethyl 4-(3-bromophenyl)-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
ethyl 4-(3-bromophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-2-25-19(24)16-15(12-5-3-7-14(20)9-12)11-26-18(16)22-17(23)13-6-4-8-21-10-13/h3-11H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFVMWDRSPBGLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC(=CC=C2)Br)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-(5-methyl-2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4340573.png)
![ETHYL 5-{[(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)AMINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B4340578.png)
![2-[(5-chloro-2-nitrobenzoyl)amino]-4-(4-chlorophenyl)-3-thiophenecarboxamide](/img/structure/B4340585.png)
![methyl 2-[(4-chloro-3-nitrobenzoyl)amino]-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4340591.png)


![N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-PHENETHYL-2-NAPHTHALENESULFONAMIDE](/img/structure/B4340616.png)
![methyl 1-ethyl-3-methyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4340617.png)
![methyl 6-(1,3-benzodioxol-5-yl)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4340623.png)
